Carbonic Anhydrase IX (CA9) Inhibition Potency Versus CA1 and CA2 Isoforms
The target compound exhibits measurable inhibitory activity against human carbonic anhydrase IX (CA9) with a Ki of 1.60 × 10³ nM, while showing significantly weaker inhibition of CA1 (Ki = 7.97 × 10³ nM) and negligible activity against CA2 (Ki > 1.00 × 10⁵ nM) [1]. This profile differs from the closely related analog 2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol, which shows a distinct rank order of isoform inhibition.
| Evidence Dimension | Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | CA9: 1.60 × 10³ nM; CA1: 7.97 × 10³ nM; CA2: >1.00 × 10⁵ nM |
| Comparator Or Baseline | 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol (meta-CF₃ analog): CA9, CA1, CA2 inhibition pattern differs qualitatively |
| Quantified Difference | Target compound shows ~5-fold selectivity for CA9 over CA1, and >62-fold selectivity for CA9 over CA2 |
| Conditions | Phenol red-based stopped-flow CO₂ hydrase assay, 6 hr incubation |
Why This Matters
The isoform selectivity profile guides procurement decisions for researchers investigating tumor-associated CA9 without confounding CA2 inhibition.
- [1] BindingDB. Carbonic Anhydrase Inhibition Data for Trifluoromethylphenyl Aminomethylphenol Analogs. Entry BDBM50360796. View Source
